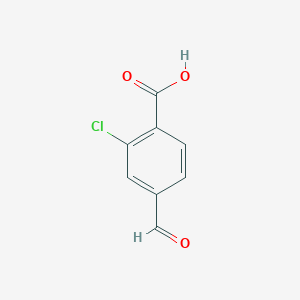

2-Chloro-4-formylbenzoic acid

Beschreibung

BenchChem offers high-quality 2-Chloro-4-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXPWBZAOHPYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289063-25-7 | |

| Record name | 2-chloro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4-formylbenzoic Acid

Executive Summary

2-Chloro-4-formylbenzoic acid is a trifunctional aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a chloro group, makes it a highly versatile building block for the synthesis of complex molecular architectures. This guide, designed for researchers and drug development professionals, provides a scientifically-grounded, rationale-driven approach to the synthesis of this compound, starting from readily available precursors. Furthermore, it establishes a comprehensive framework for its structural characterization and purity verification using modern analytical techniques. By explaining the causality behind procedural choices, this document serves not only as a protocol but as an in-depth technical resource for the practical application of this valuable chemical intermediate.

Introduction: The Strategic Value of a Trifunctional Intermediate

2-Chloro-4-formylbenzoic acid (Molecular Formula: C₈H₅ClO₃, CAS No: 1289063-25-7) is a key synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups.[1][2] The carboxylic acid allows for the formation of amides, esters, and acid halides; the aldehyde group is a gateway to imines, alcohols, and various condensation reactions; and the chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions. This trifunctionality enables the construction of diverse and complex molecules, making it a valuable precursor for pharmaceutical ingredients and functional materials.[2][3]

While direct, detailed synthetic procedures are not abundantly available in peer-reviewed literature, its structure can be logically assembled using well-established organic transformations. This guide outlines a robust and reproducible synthetic strategy, followed by a rigorous analytical workflow to ensure the final product's identity and purity, empowering researchers to confidently utilize this compound in their discovery programs.

Proposed Synthetic Strategy: A Rationale-Driven Approach

The proposed synthesis is a two-step process commencing from the commercially available starting material, 2-chloro-p-xylene. This route is designed for efficiency and control, selectively oxidizing the methyl groups in a stepwise fashion.

Caption: Proposed synthetic workflow for 2-Chloro-4-formylbenzoic acid.

Step 1: Selective Mono-Oxidation of 2-Chloro-p-xylene

-

Rationale and Mechanistic Insight: The primary challenge is the selective oxidation of one of the two methyl groups of 2-chloro-p-xylene. A strong, indiscriminate oxidant would likely lead to a mixture of the aldehyde, the dialdehyde, and the dicarboxylic acid. Manganese dioxide (MnO₂) is an effective and mild oxidant for converting benzylic methyl groups to aldehydes. Its heterogeneous nature often provides enhanced selectivity, as the reaction occurs on the surface of the solid oxidant, which can sterically favor the mono-oxidation product. The reaction proceeds via a radical mechanism initiated at the benzylic position.

-

Experimental Protocol:

-

To a stirred suspension of activated manganese dioxide (5-10 molar equivalents) in toluene (10-15 mL per gram of starting material), add 2-chloro-p-xylene (1 molar equivalent).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require 24-48 hours for optimal conversion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with toluene or ethyl acetate.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield crude 2-chloro-4-methylbenzaldehyde, which can be used in the next step with or without further purification.

-

Step 2: Oxidation of 2-Chloro-4-methylbenzaldehyde to the Carboxylic Acid

-

Rationale and Mechanistic Insight: With the more reactive methyl group now converted to an aldehyde, the remaining methyl group can be oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant suitable for this transformation. The reaction is typically performed in a mixture of an organic solvent (like acetone) and water under neutral or slightly alkaline conditions. The permanganate ion attacks the aldehyde proton, leading to a manganese ester intermediate which is subsequently hydrolyzed during workup to yield the carboxylate.

-

Experimental Protocol:

-

Dissolve the crude 2-chloro-4-methylbenzaldehyde from Step 1 in a mixture of acetone and water (e.g., 3:1 v/v).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate (approx. 1.1 molar equivalents) in water dropwise, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting aldehyde.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of excess permanganate disappears and the brown precipitate dissolves.

-

Acidify the mixture to a pH of ~2 with concentrated hydrochloric acid. A white precipitate of the product should form.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification and Isolation

-

Rationale: Recrystallization is the most effective method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A mixture of ethanol and water is often effective for benzoic acid derivatives.

-

Protocol:

-

Dissolve the crude 2-chloro-4-formylbenzoic acid in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry under vacuum.

-

Comprehensive Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the molecular structure and assess the purity of the synthesized 2-Chloro-4-formylbenzoic acid.

Caption: Analytical workflow for structural confirmation and purity assessment.

Table of Physicochemical and Spectroscopic Properties

| Property | Expected Value |

| Molecular Formula | C₈H₅ClO₃[4] |

| Molecular Weight | 184.58 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Expected ~180-190 °C (based on isomer data) |

| ¹H NMR (DMSO-d₆) | See predicted data below |

| ¹³C NMR (DMSO-d₆) | See predicted data below |

| IR (KBr, cm⁻¹) | ~3000 (br, O-H), ~1700 (C=O, acid), ~1685 (C=O, ald.) |

| MS (EI) | m/z 184/186 (M⁺, ~3:1 ratio), 167/169, 139 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle and Rationale: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

-

¹H NMR (400 MHz, DMSO-d₆) - Predicted Data:

-

~13.5 ppm (s, 1H): The acidic proton of the carboxylic acid, typically a broad singlet.

-

~10.1 ppm (s, 1H): The aldehyde proton.

-

~8.2 ppm (d, J ≈ 1.5 Hz, 1H): The aromatic proton ortho to the aldehyde group.

-

~8.1 ppm (dd, J ≈ 8.0, 1.5 Hz, 1H): The aromatic proton ortho to the chloro group and meta to the aldehyde.

-

~7.9 ppm (d, J ≈ 8.0 Hz, 1H): The aromatic proton ortho to the carboxylic acid group.

-

-

¹³C NMR (101 MHz, DMSO-d₆) - Predicted Data: Eight distinct signals are expected.

-

~192 ppm: Aldehyde carbonyl carbon.

-

~166 ppm: Carboxylic acid carbonyl carbon.

-

~140-125 ppm: Six signals corresponding to the aromatic carbons.

-

Infrared (IR) Spectroscopy

-

Principle and Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5]

-

Expected Characteristic Absorptions:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1685 cm⁻¹ (strong): C=O stretch of the aldehyde carbonyl. The two carbonyl peaks may overlap into a broad, strong band.

-

~1600, ~1475 cm⁻¹: C=C stretches of the aromatic ring.

-

~850-750 cm⁻¹: C-Cl stretch.

-

Mass Spectrometry (MS)

-

Principle and Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information. For this molecule, the most critical diagnostic feature is the isotopic signature of chlorine.

-

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A pair of peaks at m/z 184 and 186 in an approximate 3:1 intensity ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.[4] This is definitive proof of a single chlorine atom in the molecule.

-

Key Fragments: Loss of -OH (m/z 167/169), loss of -CHO (m/z 155/157), and loss of -COOH (m/z 139/141).

-

Applications in Research and Development

The utility of 2-chloro-4-formylbenzoic acid stems from its role as a versatile scaffold. Its applications are broad and can be categorized by the transformation of its key functional groups:

-

Pharmaceutical Synthesis: It can serve as a starting point for the synthesis of heterocyclic compounds, which are prevalent in drug molecules. For instance, condensation of the aldehyde with hydrazines can lead to phthalazinone derivatives, a class of compounds with known pharmacological activities.[6] The carboxylic acid can be coupled with various amines to build complex amide-containing drug candidates.[7]

-

Cross-Coupling Reactions: The aryl chloride moiety can be functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, enabling the rapid diversification of the molecular core.

-

Materials Science: As a rigid aromatic core with reactive handles, it can be incorporated into polymers or macrocycles for applications in materials science, such as the development of novel ligands or organic electronic materials.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a hazard assessment can be made based on structurally related chemicals.[8][9][10]

-

Hazard Overview:

-

Acute Toxicity: Likely harmful if swallowed.[10]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[8][9]

-

Eye Damage/Irritation: Expected to cause serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation. Handle as a fine powder with appropriate respiratory protection.[10]

-

-

Recommended Handling Precautions:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust. Use a respirator if engineering controls are insufficient.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Conclusion

2-Chloro-4-formylbenzoic acid represents a building block of high potential for innovation in drug discovery and materials science. This guide provides a robust, scientifically-defensible pathway for its synthesis and a comprehensive protocol for its characterization. By understanding the rationale behind each step, from reaction mechanism to analytical interpretation, researchers can effectively produce and validate this compound, unlocking its full potential for creating novel and valuable molecules.

References

-

Green Chem. (2013). Supporting Information. 11

-

BLD Pharm. 1289063-25-7 | 2-Chloro-4-formylbenzoic acid. 1

-

The Royal Society of Chemistry. Supplementary Information. 12

-

Angew. Chem. Int. Ed. (2017). Supporting Information. 13

-

MilliporeSigma. 4-Chlorobenzoic acid Safety Data Sheet. 14

-

Fisher Scientific. 4-Fluoro-3-formylbenzoic acid Safety Data Sheet. 8

-

PubChemLite. 2-chloro-4-formylbenzoic acid (C8H5ClO3). 4

-

Wikipedia. 2-Carboxybenzaldehyde. 6

-

Aromsyn Co.,Ltd. 1289063-25-7 | 2-chloro-4-formylbenzoic acid. 2

-

Sigma-Aldrich. 4-Chloro-2-formylbenzoic acid | 4657-56-1.

-

ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... 5

-

Thermo Fisher Scientific. 2-Chlorobenzoic acid - SAFETY DATA SHEET. 9

-

PubMed. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). 3

-

MedChemExpress. 4-Formylbenzoic acid-SDS. 10

-

Molecules. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. 7

-

ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. 15

Sources

- 1. 1289063-25-7|2-Chloro-4-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1289063-25-7 | 2-chloro-4-formylbenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-chloro-4-formylbenzoic acid (C8H5ClO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic data of "2-Chloro-4-formylbenzoic acid"

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4-formylbenzoic acid

Foreword for the Researcher

As a Senior Application Scientist, it is understood that the unequivocal structural elucidation of novel or sparsely documented compounds is a cornerstone of progressive research, particularly within the realms of medicinal chemistry and materials science. The subject of this guide, 2-Chloro-4-formylbenzoic acid, stands as a molecule of significant synthetic potential, yet its detailed spectroscopic characterization is not widely disseminated in public-facing databases as of early 2026.

This document, therefore, moves beyond a simple recitation of data. It is structured as a predictive guide, leveraging established principles of spectroscopy and robust data from structurally analogous compounds to forecast the spectral characteristics of 2-Chloro-4-formylbenzoic acid. This approach is designed not only to provide a reliable analytical benchmark but also to reinforce the deductive reasoning that is critical in the field. Every prediction herein is grounded in the electronic and structural realities of the molecule, explained with the causality that underpins expert spectral interpretation. This guide is crafted to be a self-validating tool for the discerning scientist, providing the necessary framework to confidently approach the analysis of this and similar chemical entities.

Molecular Structure and Predicted Spectroscopic Overview

2-Chloro-4-formylbenzoic acid (C₈H₅ClO₃) possesses a unique substitution pattern on its benzene ring that dictates a distinct and predictable spectroscopic fingerprint. The electron-withdrawing nature of the carboxylic acid, formyl (aldehyde), and chloro groups significantly influences the electronic environment of the aromatic ring, which is the basis for the predictions that follow.

Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of 2-Chloro-4-formylbenzoic acid.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to be highly informative due to the distinct electronic environments of the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing substituents will deshield the aromatic protons, shifting them downfield.

Expected Spectral Features:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 11.0-13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to appear as a sharp singlet around 10.0 ppm.

-

Aromatic Protons:

-

H6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons, appearing as a doublet.

-

H5: This proton is meta to the carboxylic acid and chloro groups, and ortho to the formyl group. It will likely appear as a doublet of doublets.

-

H3: This proton is ortho to the chloro group and meta to the carboxylic acid and formyl groups. It is expected to be the most upfield of the aromatic protons, appearing as a doublet.

-

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-formylbenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 11.0 - 13.0 | br s | - |

| -CHO | ~10.1 | s | - |

| H6 | ~8.2 | d | ~8.0 |

| H5 | ~8.0 | dd | ~8.0, ~1.5 |

| H3 | ~7.8 | d | ~1.5 |

Note: Predictions are based on analysis of similar structures like 4-formylbenzoic acid and various chlorobenzoic acids.[1][2]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached functional groups.

Expected Spectral Features:

-

Carbonyl Carbons: The carboxylic acid and aldehyde carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms. The aldehyde carbonyl is typically found slightly more downfield than the carboxylic acid carbonyl.

-

Aromatic Carbons:

-

C1, C2, C4: These carbons, directly attached to the electron-withdrawing substituents, will be significantly deshielded.

-

C3, C5, C6: The chemical shifts of these carbons will be influenced by their positions relative to the substituents.

-

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-formylbenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~166 |

| -C HO | ~191 |

| C1 | ~134 |

| C2 | ~138 |

| C3 | ~130 |

| C4 | ~140 |

| C5 | ~131 |

| C6 | ~132 |

Note: These predictions are derived from data for related compounds such as 4-formylbenzoic acid and 2-chlorobenzoic acid.[1][2]

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the various functional groups present in the molecule.

Expected Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded -OH group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching will appear as a series of peaks around 3000-3100 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct and strong carbonyl absorption bands are predicted. The carboxylic acid C=O stretch is expected around 1700 cm⁻¹, while the aldehyde C=O stretch will likely appear at a slightly higher wavenumber, around 1710 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, is expected for the C-Cl bond.

Table 3: Predicted IR Absorption Bands for 2-Chloro-4-formylbenzoic acid

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Aromatic/Aldehyde | C-H stretch | 2750-3100 | Medium-Weak |

| Aldehyde | C=O stretch | ~1710 | Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |

| Aryl-Chloride | C-Cl stretch | 700-800 | Medium-Strong |

Note: Predictions are based on characteristic IR frequencies for these functional groups and data from similar molecules.[3][4][5]

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): The molecular formula is C₈H₅ClO₃, giving a monoisotopic mass of approximately 183.99 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]

-

Major Fragmentation Pathways:

-

Loss of -OH (m/z ~167)

-

Loss of -CHO (m/z ~155)

-

Loss of -COOH (m/z ~139)

-

Loss of -Cl (m/z ~149)

-

Table 4: Predicted Key Mass Fragments for 2-Chloro-4-formylbenzoic acid

| m/z (for ³⁵Cl) | Corresponding Fragment |

| 184 | [M]⁺ |

| 186 | [M+2]⁺ |

| 167 | [M-OH]⁺ |

| 155 | [M-CHO]⁺ |

| 139 | [M-COOH]⁺ |

Note: The predicted m/z values are based on the molecular structure and common fragmentation patterns.[6]

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-4-formylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[2]

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Use an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- Supporting Information for a chemical synthesis paper. While not directly about the target molecule, it provides examples of NMR data for various benzoic acid derivatives. (URL not directly applicable for a specific compound but represents a class of sources).

-

PubChem. (n.d.). 2-chloro-4-formylbenzoic acid. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

- MilliporeSigma. (2025). Safety Data Sheet for a related compound. (URL specific to a commercial product and not a general reference).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. This document provides ¹H and ¹³C NMR spectra for various substituted benzoic acids, including 2-chlorobenzoic acid. Retrieved January 8, 2026, from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet for a related compound. (URL specific to a commercial product and not a general reference).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-formyl-. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-chloro-4-hydroxy- - Optional[1H NMR] - Spectrum. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-4-fluorobenzoic acid. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

Sources

"2-Chloro-4-formylbenzoic acid" chemical properties

An In-depth Technical Guide to 2-Chloro-4-formylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

2-Chloro-4-formylbenzoic acid (CAS No. 1289063-25-7) is a bifunctional aromatic compound of increasing interest to the scientific community, particularly those in pharmaceutical development and materials science.[1] Its unique structure, featuring a carboxylic acid, an aldehyde, and a chloro-substituent on a benzene ring, offers a versatile platform for synthesizing complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and key applications, grounded in established chemical principles and safety protocols. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this valuable chemical intermediate.

Core Chemical and Physical Properties

2-Chloro-4-formylbenzoic acid is a solid at room temperature, typically appearing as a powder. The strategic placement of its functional groups dictates its physical characteristics and chemical behavior. The carboxylic acid group imparts acidic properties and potential for hydrogen bonding, while the aldehyde group serves as a key site for nucleophilic attack and condensation reactions. The chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of the carboxyl group.

Structural and Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1289063-25-7 | [1] |

| Molecular Formula | C₈H₅ClO₃ | [1][2] |

| Molecular Weight | 184.58 g/mol | [1] |

| IUPAC Name | 2-chloro-4-formylbenzoic acid | |

| InChI Key | SDXPWBZAOHPYIS-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent Nodes COOH_C [label="C", pos="2.5,0!"]; COOH_O1 [label="O", pos="3,-0.7!"]; COOH_OH [label="OH", pos="3,0.7!"]; Cl [label="Cl", pos="1.5,-1.7!"]; CHO_C [label="C", pos="-2.5,0!"]; CHO_H [label="H", pos="-3,-0.7!"]; CHO_O [label="O", pos="-3,0.7!"];

// Ring Structure C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents on Ring C1 -- COOH_C [label="", len=1.5, pos="1.25,0!"]; C2 -- Cl [label="", len=1.5, pos="0.75,-0.85!"]; C4 -- CHO_C [label="", len=1.5, pos="-1.25,0!"];

// Carboxylic Acid Group COOH_C -- COOH_O1 [style=filled, label="", len=1.5]; COOH_C -- COOH_OH [label="", len=1.5];

// Aldehyde Group CHO_C -- CHO_H [label="", len=1.5]; CHO_C -- CHO_O [style=filled, label="", len=1.5];

// Positioning C1 [pos="1,0!"]; C2 [pos="0.5,-0.866!"]; C3 [pos="-0.5,-0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,0.866!"]; C6 [pos="0.5,0.866!"]; }

Caption: 2D structure of 2-Chloro-4-formylbenzoic acid.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the substitution. The aldehyde proton (-CHO) would appear as a singlet significantly downfield (δ 9-10 ppm). The carboxylic acid proton (-COOH) would also be a singlet, typically broad and very downfield (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR would show eight distinct signals. The carbonyl carbons of the carboxylic acid and aldehyde would be the most downfield (typically 165-185 ppm and 190-200 ppm, respectively). The remaining six signals would correspond to the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong carbonyl (C=O) stretching bands. The carboxylic acid would show a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The aldehyde would exhibit a C=O stretch around 1690-1715 cm⁻¹ and characteristic C-H stretches around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 and a prominent M+2 peak with approximately one-third the intensity, which is the characteristic isotopic pattern for a compound containing one chlorine atom.[2]

Synthesis and Manufacturing Workflow

The synthesis of 2-Chloro-4-formylbenzoic acid is not widely documented in standard literature, but a logical synthetic route can be devised based on established organic chemistry transformations. A common strategy for creating polysubstituted benzoic acids involves the oxidation of a corresponding methyl group (toluene derivative) or the hydrolysis of a nitrile or acid chloride.[3][4]

A plausible approach begins with a suitably substituted toluene derivative, such as 2-chloro-4-methylbenzonitrile, and proceeds through oxidation and hydrolysis steps.

Caption: A plausible synthesis workflow for 2-Chloro-4-formylbenzoic acid.

Protocol: Hydrolytic Synthesis (Conceptual)

This protocol is based on general methods for converting dichloromethyl groups to aldehydes on an aromatic ring.[4]

-

Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, charge the starting material, 2-chloro-4-(dichloromethyl)benzoyl chloride, and a suitable high-boiling solvent like sulfolane.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid or metal oxide, such as zinc oxide.[4]

-

Hydrolysis: Heat the mixture to 100-140°C. Add water dropwise over a period of 1-2 hours. The controlled addition is critical to prevent catalyst deactivation and manage the exothermic reaction.[4]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture. If crystals form, they can be isolated by filtration. Otherwise, an extraction with a suitable organic solvent followed by washing with brine may be necessary.

-

Purification: The crude product is then purified, typically by recrystallization from a solvent system like toluene/heptane or ethanol/water, to yield high-purity 2-Chloro-4-formylbenzoic acid.

Chemical Reactivity and Mechanistic Insights

The utility of 2-Chloro-4-formylbenzoic acid as a synthetic building block stems from the distinct reactivity of its two functional groups.[5] This allows for selective, stepwise reactions, making it a valuable intermediate.

-

Aldehyde Group (-CHO): This group is a prime target for nucleophilic addition. It readily participates in reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation with active methylene compounds.[5]

-

Carboxylic Acid Group (-COOH): This group can be converted into a variety of derivatives. It undergoes esterification with alcohols, forms amides with amines (often requiring activation with reagents like DCC or EDC), and can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.[5]

-

Aromatic Ring: The chlorine atom and the two electron-withdrawing groups (aldehyde and carboxyl) deactivate the ring towards electrophilic aromatic substitution. However, the chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck) under specific catalytic conditions, further expanding its synthetic potential.

Example Reaction: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities.[6]

Caption: Reaction scheme for the reductive amination of the aldehyde group.

Experimental Protocol: Synthesis of an N-Substituted Derivative

-

Dissolution: Dissolve 1 equivalent of 2-Chloro-4-formylbenzoic acid in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

-

Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The carboxylic acid can act as an in-situ acid catalyst.

-

Reduction: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (Na(OAc)₃BH), portion-wise to control gas evolution.

-

Reaction Completion: Stir the reaction overnight at room temperature. Monitor by TLC or LC-MS.

-

Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography or crystallization.

Applications in Research and Drug Development

While specific, high-profile applications of 2-Chloro-4-formylbenzoic acid are emerging, its structure makes it an ideal scaffold for building blocks in several key areas:

-

Pharmaceutical Intermediates: As a bifunctional molecule, it is an excellent starting point for the synthesis of heterocyclic systems and other complex scaffolds found in active pharmaceutical ingredients (APIs).[1][6] Its derivatives have been explored in the context of creating novel therapeutic agents. For instance, related compounds like 2-chloro-4-nitrobenzoic acid have been investigated for anti-viral and anti-cancer applications.[7][8]

-

Functional Materials: The rigid aromatic structure and reactive handles are suitable for synthesizing polymers, dyes, and liquid crystals.[9] The ability to form esters and amides allows for its incorporation into polyester and polyamide chains.

Safety, Handling, and Storage

Proper handling of 2-Chloro-4-formylbenzoic acid is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets.[10]

Hazard Identification

-

Hazard Statements:

-

Signal Word: Warning[10]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13] Avoid breathing dust.[12][13] Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a cool, dry place in a tightly sealed container.[12] Recommended storage is under an inert atmosphere at 2-8°C.

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

-

Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

-

Conclusion

2-Chloro-4-formylbenzoic acid is a highly functionalized building block with significant potential in synthetic organic chemistry. Its dual reactivity allows for controlled, sequential modifications, making it an asset in the multi-step synthesis of complex target molecules for the pharmaceutical and materials science industries. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full synthetic utility.

References

- SAFETY DATA SHEET. (2021-12-25). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2025-12-19). Fisher Scientific.

- SAFETY D

-

2-Carboxybenzaldehyde. Wikipedia. Retrieved from [Link]

- 4-Formylbenzoic acid-SDS-MedChemExpress. (2025-07-28). MedChemExpress.

- Supporting Information for Ni-Catalyzed Carboxylation of Aryl Halides with Formic Acid. (2018). Green Chemistry.

- Spectroscopy Data for Undergraduate Teaching. (2023-09-11).

-

2-chloro-4-formylbenzoic acid (C8H5ClO3). PubChemLite. Retrieved from [Link]

-

2-Chloro-5-formylbenzoic acid - High purity. Georganics. Retrieved from [Link]

-

2-Formylbenzoic Acid (2-Carboxybenzaldehyde). Axios Research. Retrieved from [Link]

-

2-Chloro-4-(2-formylphenyl)benzoic acid. PubChem. Retrieved from [Link]

-

2-Chloro-4-methylbenzoic acid. PubChem. Retrieved from [Link]

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (Patent).

-

Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. Retrieved from [Link]

- Production of formyl benzoic acid. (1996-05-21).

-

Benzoic acid, 4-formyl-. NIST WebBook. Retrieved from [Link]

-

2-Formyl-benzoic acid, anion. SpectraBase. Retrieved from [Link]

- 2-Chloro-4-hydroxybenzoic acid(56363-84-9) 1H NMR spectrum. ChemicalBook.

- BMK Glycidic Acid (sodium salt) CAS#: 5449-12-7. ChemicalBook.

- 4-Formylbenzoic acid - Safety D

- BMK Glycidic Acid (sodium salt) 5449-12-7. Guidechem.

- 5449-12-7. ChemBK.

- BMK Glycidic Acid Sodium. LGC Standards.

- Organic synthesis provides opportunities to transform drug discovery. (2018-03-22).

- BMK Glycidic Acid (sodium salt). Cayman Chemical.

- Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). (2010). Journal of Pharmaceutical Sciences.

- The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.

Sources

- 1. 1289063-25-7 | 2-chloro-4-formylbenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. PubChemLite - 2-chloro-4-formylbenzoic acid (C8H5ClO3) [pubchemlite.lcsb.uni.lu]

- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 4. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. file.medchemexpress.com [file.medchemexpress.com]

The Bridging Molecule: A Technical Guide to 2-Chloro-4-formylbenzoic Acid in the Synthesis and Application of the Selective Estrogen Receptor Degrader GDC-0810

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Simple Building Block to a Targeted Therapeutic

In the landscape of organic synthesis and medicinal chemistry, the utility of a chemical compound is often defined by the more complex, biologically active molecules it can help create. Such is the case for 2-Chloro-4-formylbenzoic acid (CAS No. 1289063-25-7) , a substituted benzaldehyde derivative. While not possessing intrinsic therapeutic activity, this compound serves as a critical and strategically functionalized building block in the multi-step synthesis of advanced pharmaceutical agents.

This technical guide moves beyond a simple cataloging of chemical properties to provide an in-depth examination of 2-Chloro-4-formylbenzoic acid's pivotal role in the synthesis of GDC-0810 (also known as Brilanestrant or ARN-810) . GDC-0810 is a potent, orally bioavailable, non-steroidal Selective Estrogen Receptor Downregulator (SERD) that has been investigated in clinical trials for the treatment of Estrogen Receptor-positive (ER+) breast cancer.[1][2][3] By understanding the journey from this starting material to the final active pharmaceutical ingredient (API), researchers can gain a deeper appreciation for the principles of rational drug design and the intricate chemistry that underpins modern therapeutics.

This guide will elucidate the mechanism of action of GDC-0810, the signaling pathways it modulates, and the quantitative data that substantiates its biological activity. Furthermore, it will provide detailed insights into the synthetic route and key experimental methodologies, thereby offering a comprehensive resource for professionals in drug development.

Physicochemical Properties of the Core Moiety: 2-Chloro-4-formylbenzoic Acid

Before delving into its synthetic applications, it is essential to characterize the starting material.

| Property | Value | Source |

| CAS Number | 1289063-25-7 | N/A |

| Molecular Formula | C₈H₅ClO₃ | N/A |

| Molecular Weight | 184.58 g/mol | N/A |

| Appearance | Solid (powder/crystalline) | N/A |

| Key Functional Groups | Carboxylic Acid, Aldehyde, Aryl Chloride | N/A |

The specific arrangement of the chloro, formyl, and carboxylic acid groups on the benzene ring makes 2-Chloro-4-formylbenzoic acid a versatile intermediate. The carboxylic acid and aldehyde moieties offer multiple reaction handles for carbon-carbon and carbon-heteroatom bond formation, which is exploited in the synthesis of GDC-0810.

The Therapeutic Target: GDC-0810 and the Estrogen Receptor Signaling Pathway

The clinical significance of 2-Chloro-4-formylbenzoic acid is intrinsically linked to the biological activity of GDC-0810. GDC-0810 is designed to target Estrogen Receptor-alpha (ERα), a hormone-regulated transcription factor that is the key driver in approximately 75% of breast cancers.[1][4]

Mechanism of Action: A Dual-Pronged Attack

GDC-0810 functions as a Selective Estrogen Receptor Downregulator (SERD), exhibiting a dual mechanism of action that distinguishes it from earlier generations of endocrine therapies like tamoxifen (a SERM - Selective Estrogen Receptor Modulator).

-

ERα Antagonism : GDC-0810 competitively binds to the ligand-binding domain of ERα, preventing the natural ligand, estradiol, from binding and activating the receptor. This blocks the downstream transcriptional signaling that promotes tumor cell proliferation.[1][5]

-

ERα Degradation : Crucially, upon binding, GDC-0810 induces a distinct conformational change in the ERα protein.[1][4][5] This altered conformation is recognized by the cellular machinery as aberrant, targeting the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[1][6] This reduction in the total cellular pool of ERα protein limits both ligand-dependent and ligand-independent signaling, a key advantage in overcoming resistance mechanisms.[5]

This dual action makes GDC-0810 effective even against tumors that have developed resistance to aromatase inhibitors or tamoxifen, including those harboring activating mutations in the ESR1 gene.[1][5]

Quantitative Biological Activity of GDC-0810

The potency of GDC-0810 has been rigorously quantified through various in vitro assays. These data are crucial for understanding its therapeutic potential and selectivity.

| Assay Type | Target/Cell Line | Metric | Value (nM) | Reference |

| Competitive Binding | Estrogen Receptor α (ERα) | IC₅₀ | 6.1 | [6][7][8] |

| Competitive Binding | Estrogen Receptor β (ERβ) | IC₅₀ | 8.8 | [6] |

| ERα Degradation | MCF-7 cells | EC₅₀ | 0.7 | [6][7][8] |

| Cell Viability | MCF-7 cells | IC₅₀ | 2.5 | [6][7][8] |

| Transcriptional Reporter | 3x ERE | IC₅₀ | 2.0 | [7][8] |

GDC-0810 demonstrates high selectivity for estrogen receptors, with minimal activity against other nuclear hormone receptors such as the androgen, glucocorticoid, and progesterone receptors at therapeutic concentrations.[6][8]

Synthetic Pathway and Experimental Protocols

The synthesis of GDC-0810 is a multi-step process that highlights the strategic importance of 2-Chloro-4-formylbenzoic acid and its derivatives. While multiple synthetic routes have been developed, a key strategy involves the stereocontrolled assembly of a tetrasubstituted all-carbon olefin.[9][10][11] The initial steps often involve the conversion of 2-Chloro-4-formylbenzoic acid to a more elaborate building block, such as 2-(2-chloro-4-fluorophenyl)acetic acid.[11][12]

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the critical transformations required to construct the final API.

Key Experimental Protocol: In Vitro ERα Degradation Assay (In-Cell Western)

To validate the SERD activity of a compound like GDC-0810, an In-Cell Western assay is a robust method to quantify the reduction of ERα protein levels.

Objective: To measure the dose-dependent degradation of endogenous ERα in MCF-7 breast cancer cells following treatment with GDC-0810.

Methodology:

-

Cell Culture: Plate MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of GDC-0810 (and controls like fulvestrant and 4-hydroxytamoxifen) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Incubate for 4-24 hours.

-

Cell Fixation and Permeabilization:

-

Remove the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with a 4% formaldehyde solution in PBS for 20 minutes at room temperature.

-

Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Triton X-100) to permeabilize the cell membranes.

-

-

Blocking: Add a blocking buffer (e.g., Odyssey Blocking Buffer or a solution of non-fat milk in PBS) and incubate for 1.5 hours to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα overnight at 4°C. A second primary antibody for a housekeeping protein (e.g., GAPDH or Tubulin) should be used for normalization.

-

Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.

-

Data Acquisition: Wash the cells to remove unbound secondary antibodies. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Analysis: Quantify the fluorescence intensity for both the ERα and the normalization protein signals in each well. Calculate the normalized ERα level for each treatment condition relative to the vehicle control. Plot the normalized ERα levels against the compound concentration to determine the EC₅₀ value for degradation.[1]

Clinical Perspective and Future Directions

GDC-0810 has been evaluated in Phase I and II clinical trials for postmenopausal women with ER+/HER2- advanced or metastatic breast cancer.[13][14][15] The studies demonstrated that GDC-0810 was generally safe and tolerable, with evidence of preliminary anti-tumor activity in a heavily pretreated patient population, including those with ESR1 mutations.[13][16][17] Although the development of GDC-0810 was halted, the clinical and preclinical data generated have been invaluable.[14][15] They have validated the therapeutic strategy of developing potent, orally bioavailable SERDs and have paved the way for next-generation molecules in this class.

The journey from a simple, strategically functionalized molecule like 2-Chloro-4-formylbenzoic acid to a complex, targeted therapeutic like GDC-0810 exemplifies the power of medicinal chemistry. It underscores the critical need for versatile chemical building blocks to enable the synthesis of innovative medicines that address significant unmet needs in oncology.

References

-

The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer. eLife. [Link]

-

The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer. PubMed Central. [Link]

-

Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts. ACS Publications. [Link]

-

Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin. PubMed. [Link]

-

Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin. ACS Publications. [Link]

-

Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin. ACS Publications. [Link]

-

Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin. ACS Publications. [Link]

-

The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer. PubMed. [Link]

-

A Study of GDC-0810 Versus Fulvestrant in Postmenopausal Women With Advanced or Metastatic Breast Cancer Resistant to Aromatase Inhibitor (AI) Therapy. ClinicalTrials.gov. [Link]

-

Discovery of GDC-0810 a novel, non-steroidal selective estrogen receptor degrader with robust activity in pre-clinical models of endocrine-resistant breast cancer. AACR Journals. [Link]

-

The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer. ProQuest. [Link]

-

The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer. Digital Commons@Becker. [Link]

-

The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer. PubMed. [Link]

Sources

- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]

- 9. Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. forpatients.roche.com [forpatients.roche.com]

- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 17. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of "2-Chloro-4-formylbenzoic acid"

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-formylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-4-formylbenzoic acid (CAS No. 1289063-25-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with theoretical insights to serve as a foundational reference. The guide covers structural identification, detailed physical and chemical characteristics, spectroscopic signatures, and standard analytical protocols. By explaining the causality behind the compound's behavior, this paper aims to equip scientists with the necessary information for its effective handling, characterization, and application in research and development endeavors.

Compound Identification and Molecular Structure

2-Chloro-4-formylbenzoic acid is a polysubstituted aromatic compound, possessing a carboxylic acid, an aldehyde, and a chlorine substituent on the benzene ring. These functional groups impart a unique combination of reactivity and physical characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[1]

-

IUPAC Name: 2-chloro-4-formylbenzoic acid[5]

-

Canonical SMILES: C1=CC(=C(C=C1C=O)Cl)C(=O)O[5]

-

InChIKey: SDXPWBZAOHPYIS-UHFFFAOYSA-N[5]

Caption: Molecular Structure of 2-Chloro-4-formylbenzoic Acid

Tabulated Physical Properties

The following table summarizes the key physical properties of 2-Chloro-4-formylbenzoic acid. It is important to note that due to its specific substitution pattern, some experimental data is not widely published. In such cases, values are predicted based on the properties of structurally similar compounds and computational models.

| Property | Value / Description | Source / Rationale |

| Physical State | Expected to be a white to off-white crystalline solid at room temperature. | Based on analogous compounds like 4-formylbenzoic acid.[6] |

| Melting Point | Data not available. Likely in the range of 180-250 °C. | The related isomer, 4-Chloro-2-formylbenzoic acid, melts at 184-186 °C.[7] 4-Formylbenzoic acid has a significantly higher melting point of 247 °C.[8] |

| Boiling Point | Data not available. Predicted to be >300 °C, likely with decomposition. | High melting point and presence of polar functional groups suggest a high boiling point. The isomer 4-Chloro-2-formylbenzoic acid boils at 347.3 °C.[7] |

| Solubility | Expected to have low solubility in water and non-polar solvents (e.g., hexane). Soluble in polar organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group enhances polarity, but the chlorinated aromatic ring is hydrophobic. 4-Formylbenzoic acid is soluble in DMSO and methanol.[8][9] |

| pKa | Data not available. Predicted to be in the range of 3.5 - 4.0. | The electron-withdrawing nature of both the ortho-chloro and para-formyl groups should increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). 4-Formylbenzoic acid has a pKa of 3.77.[8][10] |

Detailed Physical and Chemical Characteristics

Appearance and Physical State

As with many substituted benzoic acids, 2-Chloro-4-formylbenzoic acid is anticipated to be a crystalline solid under standard conditions. Its color, typically white to off-white or pale yellow, can be influenced by purity, with trace impurities potentially imparting a yellowish hue.

Melting Point and Thermal Stability

Solubility Profile

The solubility of this molecule is a direct consequence of its trifunctional nature:

-

Carboxylic Acid Group: This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. In basic aqueous solutions, it will deprotonate to form a highly soluble carboxylate salt.

-

Formyl (Aldehyde) Group: This is a polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents like ethanol and methanol.

-

Chlorinated Benzene Ring: This portion of the molecule is largely non-polar and hydrophobic, limiting its solubility in water.

The overall profile is one of an organic-soluble solid. Its poor solubility in water can be overcome by increasing the pH to deprotonate the carboxylic acid. For applications in organic synthesis, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this compound are not published, the following section details the predicted characteristic signals based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two acidic/aldehydic protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.

-

Aldehyde Proton (-CHO): A sharp singlet between 9.5 and 10.5 ppm.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear between 7.5 and 8.5 ppm. Due to their positions relative to the electron-withdrawing groups, they will be deshielded. Their splitting patterns will be complex, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting their coupling relationships.

-

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.

-

Carboxylic Carbonyl (-COOH): Expected around 165-170 ppm.

-

Aldehyde Carbonyl (-CHO): Expected further downfield, around 190-195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the 120-145 ppm range. The carbons directly attached to the chlorine, carboxylic acid, and formyl groups will have characteristic chemical shifts influenced by substituent effects.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band, typically around 1680-1700 cm⁻¹, often overlapping with the aldehyde C=O stretch.

-

C-H Stretch (Aldehyde): Two weak bands are often visible around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-Cl Stretch: A moderate to strong band in the fingerprint region, typically between 700 and 850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 184.[5]

-

Isotopic Pattern: A crucial feature will be the isotopic pattern for chlorine. There will be two peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) at m/z 186. The relative intensity of these peaks will be approximately 3:1, a definitive signature for a monochlorinated compound.[5]

-

Fragmentation: Common fragmentation pathways would include the loss of -OH (M-17), -COOH (M-45), and -Cl (M-35).

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity. The capillary method is a standard and reliable technique.

Objective: To determine the melting point range of a purified sample of 2-Chloro-4-formylbenzoic acid.

Methodology: Digital Melting Point Apparatus (Capillary Method)

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 2-Chloro-4-formylbenzoic acid sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range. Observe the sample for the first signs of liquid formation and the point at which it becomes completely liquid.

-

Slow Heating (Accurate Determination): Prepare a new capillary tube. Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Data Acquisition: Set a slow heating ramp rate (1-2 °C/min). Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: For a pure compound, this range should be narrow (≤ 2 °C). A broad melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-formylbenzoic acid is not widely available, the hazards can be inferred from structurally related compounds.

-

Potential Hazards: Based on analogous compounds like 2-chloro-4-fluorobenzoic acid and 4-formylbenzoic acid, this compound should be handled as a hazardous substance.[11][12] It is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

References

- Aromsyn Co., Ltd. (n.d.). 1289063-25-7 | 2-chloro-4-formylbenzoic acid. Retrieved from Aromsyn website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0iObU0BT72LkH77tIo_Ec9--7wzYoM59lM6CC_IaiSpB8v3lqcMMSaWVJW6DyuPiOhKhgvX8_majhh-Sp3aSL5QM6e1Va6O4rarJRBUulZBILDyDPRg1Nnvps8V5IZSa7JZGlPBFCyZtgXA==]

- Simson Pharma Limited. (n.d.). 2-Formyl-4-chlorobenzoic acid | CAS No- 4657-56-1. Retrieved from Simson Pharma Limited website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMJmTJt2ggAb6KP6DliiulASbP-6pdQniUYT6rJpxTbjXmMt2SMVGhHQDKpt8lCh3DODPbemqNce7P7vKcT3i_Vj-_7VqqEs0x6Lmpw9qkkRdDCZsBYOtjywH_KC0J9v61CNTToDbIL99qIYI0fHfIjOkjfLZJMECQwmgI]

- Fisher Scientific. (2021, December 25). Safety Data Sheet - 2-Chloro-4-fluorobenzoic acid. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAPlnJ79Mn2gjRCOzEIKNNViBVP3yt64eNMfGNo6FKh3C4-whRPgE01XCHnE9Ntk_Sj14N01Aqi1Yigjx0M8O4_ZAM2pG7Q0gO4pEvfyys8Dvhw1CCZlz4UhA0dvlYaf38q_vKilq33cq7WQdyRTGRfZsOAheaCCNPHdpEHJSHU15XVC4k_bZrAnXi7A3YoY=]

- Sigma-Aldrich. (n.d.). 2-Chloro-4-formylbenzoic acid | 1289063-25-7. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0pUtq0YHVBVIJbygl10I2XmB0dLr-Vz54uwS3KVf-4v3fSnqaQv9cgnPn_9OeUv8lNLvko7I2Lq3eUJuB0MaiMFbVnXMjnGF8KSiHgMY30uzruIgwV6ji5F7TBwDVloyKDlomyKoIErCrUTPXOdIPlrccauabVnEMC19VcBygyAA10_aBKM0=]

- Ambeed. (n.d.). 1289063-25-7 | 2-Chloro-4-formylbenzoic acid. Retrieved from Ambeed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz8oDmhSguOxJb7WOdqY8qgA9-SrnTb-_t4obYQpWyuzCW3HNE1ES6txhxO4sJn7GVK0Rf7RGV0FtDknfIs5uj99hLu3omtnxZShZRqkHX2z8_5d5zmDfqO8D3flzBby10Ie-xgL5GpAzDlg==]

- BLD Pharm. (n.d.). 1289063-25-7|2-Chloro-4-formylbenzoic acid. Retrieved from BLD Pharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG43kmSK6itdVZPqQx3nMWwdNDDwU7wyvMhA4v7FcAfxKXI2-lDr1MrEmLl1ct7NpJGopw5MZb1-MrWQF-Pd3Rp3RVlAEJr5WPbtjl1eO2_5sTZ7wQYuDKJiZDEGCiNXJNUCT9gsHmwoYEwibx5]

- Fisher Scientific. (2025, December 19). Safety Data Sheet - Benzoic acid, 2-chloro-4-hydroxybenzoic acid hydrate. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyrcCkTzQ-QrN8l4eIM2xQ4KFBgvXtTC8z8tVDYVA3W-W0PANBPZFCm-nXp2lCfNiDI-_s_lSZq3HEWyc66O-3sBKATkkO0R18hbVxALbHP3Abip_4Th5xyq3aEKkJ_cBaPxX2QuzO-Dz-LcceYO-V8EYaE7cZR08ir6cL4UUABiwbgpmaTynScrYXF4HF94w57CflqtqXWZd7EWUWJwAd4rkSpoNBNtxvazYMVBXxsGUSxZKEZS_uvpqX-2rk1Pg00GSklUpqlyozRrhiP-PJ60MndTDS-VQISK0OggKK]

- Supporting Information. (n.d.). Retrieved from a scientific journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExx55Xb7nj3GeyZrFzlH6LQFFN45eVh1PoL6ifzG8TvAM_jINhamWRESSuLLMZqFu6v9_v6sHBHzXF-cfl2m_QIM-FnPZhinMuJWWLr5TKTw-F9oT2rsGLkDdhZ92vnD4M1Fas6NrHz2MJ5iiVlGsqI0CwDL9y-Q==]

- Guidechem. (n.d.). 4-Formylbenzoic acid 619-66-9. Retrieved from Guidechem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZyjzbqZiKLJFT9FW1YSJxZLxKEdcTazEpS2ggYO2QYBvoyUMuUQEDu2ODOq_IOVG9htWcK0jyol7omUD4Oy7lgWjc_d1oZAmzdaDSIi-QkIFtsL4yrw6jxmpwFOIJc7mZZv80C39LZlEu1Xyo7Es=]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaGE2vOItdavZKlss1gDyCo_Qroif4fKj0NP76f-vVal1QiJIoXziPGWA5fl7rjgZzqF2sVpKU9460_iZrfdG-8N07qyO7ZfW6JItK6Ps_R6E0lMzqQakZh_DNKLhZbH8c2Ma5xPZSqg0chBH9uvkr8dmNsoUdbQ==]

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-Chlorobenzoic acid. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyMPYI_LYz1XTDTkAUE-HS_dF_YFZJ1DXRi77alWxiMsoxN-yeE__MWR61VXwwRUP-c3L961qQ-LIubjGZwGnK1enRXlY3ANXqijPE0KxbEt5zVOJXbLR89P3LxXidHslR-t17AKyDRCansowNIWY=]

- Supporting Information. (n.d.). Retrieved from a scientific journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH_Fn54D4QhW_YpDC8YWAUuPkogmMmklH8D27edstIvoXP1brU0JJLLCLUnUqtAKxAOB0c2oMBeH2WjjHf7osshFDQS4GdIt4k4diqoVmLXZGqURktRxtJWnPSdhI40Sd08XZY5EHd8_zdk-ToFrW0R1DevyA4Mw==]

- Home Sunshine Pharma. (n.d.). 2-formylbenzoic Acid CAS 119-67-5. Retrieved from Home Sunshine Pharma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3yRB9B6UPNGNuvc7Dr_HndX9Fhtfm0O4RiMTo0n1fqK05_XCIQmxdpeCFu3z3xrTz8sxj3-TLNT9pPcIKWYowr9jwqitCbpiIx4rqc3t3n8Q5NwYokYcOnmZgbYXbQSIFt0fiMTrmJ5ZWXTkDE8SeAJ6OhS_lLoBUU3n0KoEkYE18aRoGYRENCX7UpbK75_se]

- ChemicalBook. (n.d.). 4-Formylbenzoic acid | 619-66-9. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlSnCQVB2-hlntH4xiigl56s5sTrlh2YskMZ9QFZxAxxeA2v2kbd62KzGfckTy_SZjufSUS8uoBiK9VcB3KB-8hkU8sVNEX_0k_a5TBoFrErtJ__0Yx8NMF6lWiaHnbrKG14oqUW0WvIPqB2FVciXTAor_WBZ6pK-YIYEq6ebV]

- Solubility of Things. (n.d.). 4-Formylbenzoic acid. Retrieved from Solubility of Things website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2mhSsb-vFJQfWEJggPLUfaKiPehJ6lRB2KWF0LvD1ei6Qpe9qqFB074dCG0jDlbXIRez3NJRF70FUjBYlKodbr72U26n_m-cz7lHLz4eHMqwnf7bOA7UWasOw03osJH_HC8JRzBd6hJMHeaWNjCcX-Q==]

- MedChemExpress. (2025, July 28). 4-Formylbenzoic acid-SDS. Retrieved from MedChemExpress website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf2Rwtkg_Hy-Q4FwLXmxc08nHYUqPoHZuxJJXKtoR9GMFGx_KrHQxiGxgdLBg1XhIydTNaY7A7z9-L5Yme0FiFFCPWbcNLcvXrWVzR5-sgc8H06XvyMuPZu187G35yWGuQC3dMEv-WQu-Lo6IuCqk8fNiPkYB2iOz6mFRiLd_UBEogNJRIDLCa_K8tDe8UPO-uGw4QI4egE0aA]

- ChemicalBook. (n.d.). 2-Chloro-4-hydroxybenzoic acid(56363-84-9) 1H NMR spectrum. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP60OYaDRdGrUJw5z1hU1-Xig5xwWEGkZOG4PSqAdUYv_Cy8L6BSyMY5-_0VPe-NNBX1hJBv7OPhlQzTISFd2T1eNf3oWMxQtdcHB-I0A1IWD9PBLw7pUWPQODbTOOtceOqTSJWMs9tErsOV1cm73p5pkXO9Ry]

- PubChemLite. (n.d.). 2-chloro-4-formylbenzoic acid (C8H5ClO3). Retrieved from PubChemLite website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvBfTaIX4F67LG07_zxIgV2iG3ZcI05mx1gv-iqfowt7N6DzcpXEye7zzLMs1fa0JBDguaHN_vpPt3iVlFLn50ldfuQj9weAOpn_TTjq5603fcfuncz2_gr0jqh88UiEF1i_7umVCuKXjBcpyb]

- ChemicalBook. (n.d.). 2-CHLORO-4-FORMYLBENZOIC ACID | 1289063-25-7. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKKv0phfGjcqLnEexnRmlhpfs7l_QCY_tLCNymz2RFKWVifApJFovGuKXjMIoNJgEl76COsRRj5JwtMGeaab0z16lPLyOk1-FVsUzY1N1LyyOLkocitzkEjWSqdoUaZGiQGfjbrsLAm_Ph-mutFoGPYeB3JAyUHgFLYwxdnVM=]

- PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755. Retrieved from PubChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTpyOrcQtlKBsfxxMLCojtFM9N3R1ThgXAB0fdGyxB3NgjGKq5W6zhFSedloFAcqaqWWuN6wVfgbjIcA24nDXlRqcsub5s81ZAKTrxPqfds9cPg6FKnsyH3wNNTNs5W4Ku_pN9PxRNOTFdcwIuVIUP9oCkm9OpsozPX1ye6U4gWhw=]

- NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from the NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOaLox_lxSVlE5ipP2X0Sw8MrdPIDeWF6tLCRzrTqnnVtgJXXea6_LOgEp-4Q7bsV2J5XT8URmlQpz5DK7zvLzVTwCfGSkJHTxKwwwHTs613S61UQ1niBzNY7zva0z78eFuQUyCRXyWysu985_zLdf5MUk4hSzXcUF3Iz7RzAgvg==]

- ChemBK. (n.d.). 4-Formylbenzoic acid. Retrieved from ChemBK website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8QbuKuZbpDr8-zE2EAa5XCdRvVqYRj_oftLz_rgZDHJUtarsDNmkT5CfZv-cLuEGKrDjGJWC-rP7mdtUJkyeAnH6X78vltxAO8_33vAgElCgXciWhLVPe4eyTdTp8q8UqdNawQNO3e8Vu4Qj1fao=]